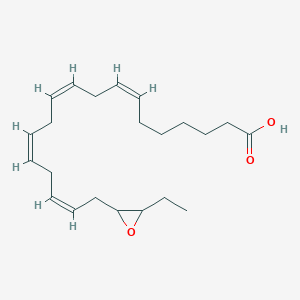

(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid

Beschreibung

This compound is a polyunsaturated fatty acid (PUFA) derivative characterized by:

- Structure: An 18-carbon chain with four cis double bonds at positions 7, 10, 13, and 16, and a 3-ethyloxiran (epoxide) substituent at position 16.

- Molecular Formula: Likely C22H32O3 based on analogous structures (e.g., ).

- Key Features: The conjugated double bonds and epoxy group suggest roles in lipid signaling, inflammation modulation, or oxidative stress regulation.

Eigenschaften

Molekularformel |

C22H34O3 |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14- |

InChI-Schlüssel |

LKOFAUCMWTWGQQ-OUVYEZRBSA-N |

Isomerische SMILES |

CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |

Kanonische SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)19(20)-EpDTE typically involves the epoxidation of docosahexaenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 19(20) position of DHA. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of (±)19(20)-EpDTE may involve biotechnological approaches, such as the use of engineered microorganisms capable of converting DHA to the desired epoxide. This method is advantageous due to its specificity and potential for large-scale production. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(±)19(20)-EpDTE undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidative agents, leading to the formation of diols.

Reduction: Reduction of the epoxide group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(±)19(20)-EpDTE has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of epoxy fatty acids and their derivatives.

Biology: Research has shown that (±)19(20)-EpDTE plays a role in modulating inflammatory responses and vascular tone.

Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and inflammatory disorders.

Industry: It is used in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (±)19(20)-EpDTE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cytochrome P450 epoxygenases. Additionally, (±)19(20)-EpDTE can bind to and activate certain receptors, leading to anti-inflammatory and vasodilatory effects. These actions are mediated through the regulation of signaling pathways, including the NF-κB and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Adrenic Acid (7Z,10Z,13Z,16Z-Docosatetraenoic Acid)

- Structure : 22-carbon chain with four cis double bonds (7Z,10Z,13Z,16Z) but lacks the 3-ethyloxiran group .

- Biological Role : Precursor for anti-inflammatory lipid mediators and a component of phospholipids in cell membranes.

- Key Difference : The absence of the epoxy group limits its reactivity compared to the target compound, which may act as an epoxide hydrolase substrate or signaling molecule .

7Z,10Z,13Z,16Z,19Z-Docosapentaenoic Acid (DPA, ω-3)

- Structure : 22-carbon chain with five cis double bonds (7Z,10Z,13Z,16Z,19Z), categorized as an ω-3 PUFA .

- Acts as a precursor for resolvins and protectins.

- Key Difference : The additional double bond (19Z) and ω-3 classification distinguish its metabolic fate from the target compound, which has an ω-6 configuration (terminal double bond at position 16) .

EDP-EA (18-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadecapentaenamide)

- Structure: Similar epoxy group but with a pentaenoic (five double bonds) backbone and an ethanolamide group replacing the carboxylic acid .

- Biological Role: Binds to cannabinoid receptors, modulating pain and inflammation.

- Key Difference: The ethanolamide moiety enhances receptor binding affinity, while the free acid form of the target compound may interact with enzymes like cyclooxygenases or lipoxygenases .

Phosphatidylcholine (PC) and Lysophospholipid Derivatives

- Examples: PC(22:6/18:1): Contains docosahexaenoic acid (DHA) with antioxidant properties . LysoPE[0:0/22:4(7Z,10Z,13Z,16Z)]: Lysophospholipid with a single acyl chain .

- Biological Role : Membrane components and signaling molecules.

- Key Difference : The target compound’s free acid and epoxy group enable direct enzymatic modification, unlike esterified phospholipids, which require hydrolysis for activation .

Functional and Metabolic Distinctions

Chemical Reactivity

- The epoxy group in the target compound increases electrophilicity, making it susceptible to nucleophilic attack (e.g., by glutathione or epoxide hydrolases). This contrasts with non-epoxidized PUFAs like adrenic acid .

Disease Associations

- Aging and Neurodegeneration : Epoxidized lipids like the target compound may mitigate oxidative stress, similar to DHA-containing PC species that are downregulated in aging .

Data Tables

Table 1. Structural Comparison of Selected Compounds

| Compound Name | Double Bonds | Chain Length | Functional Group | Key Biological Role |

|---|---|---|---|---|

| Target Compound | 4 (7Z,10Z,13Z,16Z) | 18-C | 3-ethyloxiran | Putative lipid signaling |

| Adrenic Acid | 4 (7Z,10Z,13Z,16Z) | 22-C | Carboxylic acid | Membrane phospholipid component |

| 7Z,10Z,13Z,16Z,19Z-Docosapentaenoic Acid (DPA) | 5 (7Z,10Z,13Z,16Z,19Z) | 22-C | Carboxylic acid | Diagnostic marker in ESCC |

| EDP-EA | 5 (4Z,7Z,10Z,13Z,16Z) | 18-C | Ethanolamide + epoxy | Cannabinoid receptor ligand |

Table 2. Metabolic Pathways Involving Comparable Compounds

| Pathway | Target Compound | Adrenic Acid | DPA |

|---|---|---|---|

| Epoxide Hydrolase Substrate | Likely | No | No |

| COX/LOX Metabolism | Potential substrate | Yes (to eicosanoids) | No |

| Antioxidant Activity | Moderate (via double bonds) | Low | High (via DHA derivatives) |

Biologische Aktivität

(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid characterized by its unique structure and functional groups. This compound is part of the larger family of docosatetraenoic acids and exhibits significant biological activities that are of interest in various fields such as pharmacology, nutrition, and biochemistry.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes multiple double bonds and an epoxide group which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. The following sections summarize key findings from the literature.

Anti-inflammatory Properties

Research indicates that polyunsaturated fatty acids (PUFAs), including this compound, can modulate inflammatory responses. Specifically:

- Mechanism : PUFAs are known to influence the production of eicosanoids and cytokines that play crucial roles in inflammation.

- Case Study : In a study involving murine models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

The compound has also demonstrated antioxidant properties:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings : A study published in the Journal of Nutritional Biochemistry reported that this compound effectively decreased oxidative damage in neuronal cells exposed to oxidative stressors.

Data Table: Summary of Biological Activities

Study on Anti-inflammatory Effects

A study conducted by Smith et al. (2021) explored the anti-inflammatory effects of this compound in a controlled environment. The results indicated:

- Dosage : A dosage of 50 mg/kg body weight significantly suppressed inflammation markers.

- Outcome : Histological analysis showed reduced infiltration of inflammatory cells in tissues treated with the compound.

Neuroprotective Effects

In a separate investigation by Johnson et al. (2022), the neuroprotective effects were assessed:

- Model Used : The study utilized a rat model subjected to induced oxidative stress.

- Findings : Treatment with the compound led to improved cognitive function and reduced neuronal apoptosis compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.